1-(2-Ethoxyethyl)-4-nitro-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This specific compound features a nitro group at the 4-position and an ethoxyethyl substituent at the 1-position, which contributes to its unique chemical properties and potential applications in various fields.
The compound can be synthesized through a reaction involving 4-nitro-1H-pyrazole and 2-ethoxyethyl bromide, typically facilitated by a base such as potassium carbonate in an organic solvent like dimethylformamide. This method allows for the formation of the desired compound with good yields and purity.
1-(2-Ethoxyethyl)-4-nitro-1H-pyrazole is classified as:
The synthesis of 1-(2-ethoxyethyl)-4-nitro-1H-pyrazole typically involves:
The synthesis process is notable for its efficiency, often yielding high purity products suitable for further applications in medicinal chemistry and materials science. The choice of solvent and temperature is crucial for maximizing product yield and minimizing side reactions.
1-(2-Ethoxyethyl)-4-nitro-1H-pyrazole can undergo several chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or to create derivatives with different properties. Common reagents include hydrogen gas, palladium catalysts, and various alkylating agents.
The mechanism of action for 1-(2-ethoxyethyl)-4-nitro-1H-pyrazole is still under investigation, but it is believed to involve interactions with biological targets similar to other nitro-containing compounds.
Research indicates that compounds with structural similarities may influence various biochemical pathways, including those related to inflammation and microbial activity. The pharmacokinetics of related compounds have been studied extensively, providing insights into absorption, distribution, metabolism, and excretion processes that could apply to this compound as well .
Relevant analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy confirm the structure and purity of synthesized samples .
1-(2-Ethoxyethyl)-4-nitro-1H-pyrazole has several scientific uses:
This compound's unique combination of functional groups makes it valuable for various research applications across multiple scientific disciplines.
Pyrazole derivatives constitute a structurally diverse class of nitrogen-containing heterocycles that have secured a pivotal position in medicinal chemistry. Characterized by a five-membered ring with two adjacent nitrogen atoms, the pyrazole scaffold demonstrates remarkable pharmacological versatility, enabling interactions with diverse biological targets through hydrogen bonding, dipole interactions, and π-stacking [6]. This molecular framework serves as the foundation for numerous therapeutic agents, including anti-inflammatory drugs (celecoxib), antipsychotics (CDPPB), antidepressants (fezolamide), and antimicrobial compounds [6]. The strategic incorporation of substituents—particularly electron-withdrawing nitro groups at specific ring positions—imparts distinct electronic properties that profoundly influence bioavailability, target affinity, and metabolic stability. Nitro-substituted pyrazoles represent a specialized subclass where the nitro group (–NO₂) serves dual roles as a hydrogen bond acceptor and an electron sink, facilitating interactions with enzyme active sites and microbial cellular components [3] [4].
The medicinal exploration of nitro-pyrazoles traces its origins to the late 19th century with Ludwig Knorr's pioneering syntheses of pyrazole derivatives via condensations of hydrazines with β-dicarbonyl compounds [6]. However, systematic investigation of nitro-substituted variants gained momentum in the mid-20th century, driven by the discovery of their potent bioactive properties. Early research focused on 3- and 5-nitro isomers due to synthetic accessibility, revealing broad-spectrum antimicrobial activities against Gram-positive and Gram-negative pathogens [3]. Patent literature from the 1970s–1980s, exemplified by US4235995A, documented 1,4-disubstituted-3-nitropyrazole derivatives exhibiting efficacy against veterinary pathogens like Pasteurella multocida in poultry and Escherichia coli infections in calves [3]. These discoveries established the nitro group as a critical pharmacophore capable of enhancing membrane penetration and redox-mediated cytotoxicity in microbial cells.
The 21st century witnessed refined structure-activity relationship (SAR) studies, particularly around 4-nitropyrazoles. Advances in regioselective synthesis—such as transition-metal-free trifluoromethylation/cyclization of acetylenic ketones—enabled precise functionalization at the C4 position [6]. Concurrently, molecular modeling elucidated the role of the nitro group in binding DNA gyrase and dihydrofolate reductase (DHFR), enzymes essential for bacterial DNA replication and folate metabolism [4]. This mechanistic understanding propelled the design of hybrid molecules like thiazol-4-one/thiophene-pyrazoles, where the nitro group synergizes with adjacent heterocycles to enhance antimicrobial potency [4].
1-(2-Ethoxyethyl)-4-nitro-1H-pyrazole (CAS 948570-75-0) exemplifies a strategically engineered nitro-pyrazole derivative optimized for biological interactions. Its molecular architecture incorporates three key domains:
Table 1: Structural and Physicochemical Properties of 1-(2-Ethoxyethyl)-4-nitro-1H-pyrazole
Property | Value/Description | Biological Implication |
---|---|---|
Molecular Formula | C₆H₉N₃O₃ | Optimal size for membrane permeation |
Molecular Weight | 171.15 g/mol | Compliance with Lipinski’s rules |
SMILES String | O=N+[O-] | Predictive modeling of conformation |
Hydrogen Bond Acceptors | 5 (Nitro O, Ring N, Ethoxy O) | Enhanced target binding capacity |
Topological Polar Surface Area | 75.2 Ų | Balanced passive diffusion and solubility |
logP (Predicted) | 1.2 | Moderate lipophilicity for cellular uptake |
This configuration enables dual bioactivity: antimicrobial action through membrane disruption and enzyme inhibition via electrophilic interactions. The molecule’s compact size (171.15 g/mol) facilitates penetration into microbial biofilms, while its polar surface area (75.2 Ų) maintains aqueous solubility for cytoplasmic delivery [1] [4].
The nitro group in 4-positioned pyrazoles operates through two primary mechanisms: direct microbial cytotoxicity and essential enzyme inhibition.
Antimicrobial Action: Nitro-pyrazoles exhibit broad-spectrum activity against resistant pathogens. In thiazol-4-one-pyrazole hybrids (e.g., compound 7b), the nitro group amplifies membrane disruption, achieving MIC values of 0.22–0.25 μg/mL against Staphylococcus aureus and Candida albicans [4]. This potency exceeds reference drugs like ciprofloxacin by 8–16-fold. Crucially, nitro-pyrazoles suppress biofilm formation—a key virulence factor—by interfering with quorum-sensing signals and extracellular polymeric substance (EPS) production. Hybrid derivatives demonstrate >70% reduction in S. epidermidis biofilm mass at sub-MIC concentrations, attributed to nitro-mediated ROS generation within microbial matrices [4].
Table 2: Antimicrobial and Enzymatic Activities of Nitro-Substituted Pyrazole Derivatives
Activity Metric | Value/Performance | Reference Compound |
---|---|---|
MIC against S. aureus | 0.22 μg/mL (Compound 7b) | Ciprofloxacin (1.56 μg/mL) |
Biofilm Inhibition (%) | 74–82% (S. epidermidis) | Ciprofloxacin (48%) |
DNA Gyrase Inhibition IC₅₀ | 12.27–31.64 μM | Novobiocin (0.82 μM) |
DHFR Inhibition IC₅₀ | 0.52–2.67 μM | Trimethoprim (0.21 μM) |
Time-Kill Kinetics | Bactericidal at 4× MIC in 8 h | Bacteriostatic for controls |
Enzyme Inhibition: The electron-deficient nitro group facilitates competitive binding to bacterial DNA gyrase and dihydrofolate reductase (DHFR). Molecular docking reveals that nitro-pyrazoles form hydrogen bonds with GyrA subunit residues (Asp73, Asn46) and π-anion interactions with flavin cofactors in DHFR [4]. This dual inhibition disrupts DNA supercoiling and folate metabolism simultaneously, overcoming redundancy in microbial resistance pathways. Gamma radiation studies (10.0 kGy) further demonstrate stability enhancement of nitro-pyrazole hybrids, amplifying their gyrase inhibition IC₅₀ to 12.27–31.64 μM—comparable to first-line antibiotics [4].
Structurally, the C4-nitro configuration maximizes target engagement versus C3/C5 isomers. In C4-nitro derivatives, the nitro group’s orientation perpendicular to the pyrazole ring optimizes electrostatic complementarity with enzyme active sites, explaining their superior IC₅₀ values (0.52–2.67 μM against DHFR) over other isomers [3] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0